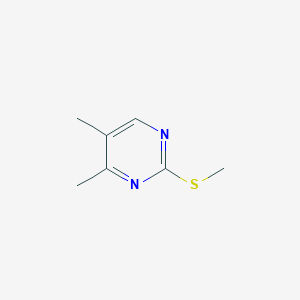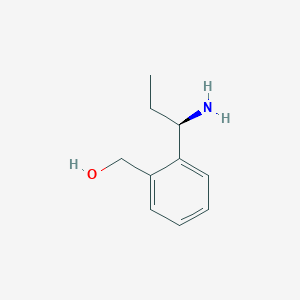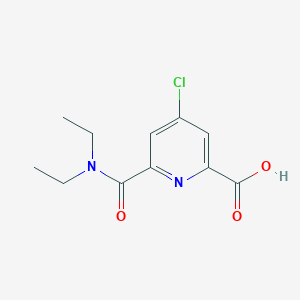
3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol is an organic compound with a complex structure that includes both phenol and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenethylamine with 2-bromoethylphenol under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing less hazardous reagents and solvents, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: Both the phenol and amine groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or dimethylformamide (DMF) are typical conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amine group can produce secondary or tertiary amines .
Applications De Recherche Scientifique
3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to neurotransmitter analogs due to its structural similarity to certain biological amines.
Industry: The compound can be used in the production of dyes and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins, while the amine group can interact with receptors or enzymes. These interactions can modulate various biological pathways, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Methoxyphenethyl)phenol
- 3-(2-(3-Methoxyphenyl)ethyl)phenol
- 4-(2-(3-Methoxyphenyl)ethyl)phenol
Uniqueness
3-(2-((3-Methoxyphenethyl)amino)ethyl)phenol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C17H21NO2 |
|---|---|
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
3-[2-[2-(3-methoxyphenyl)ethylamino]ethyl]phenol |
InChI |
InChI=1S/C17H21NO2/c1-20-17-7-3-5-15(13-17)9-11-18-10-8-14-4-2-6-16(19)12-14/h2-7,12-13,18-19H,8-11H2,1H3 |
Clé InChI |
BFIFKSRQFNFHTN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCNCCC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)



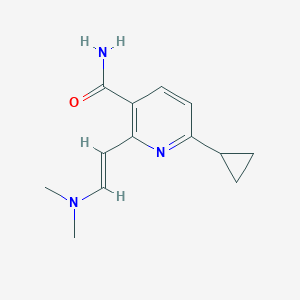
![7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13031588.png)

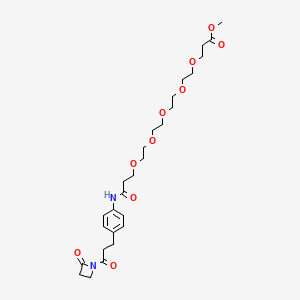
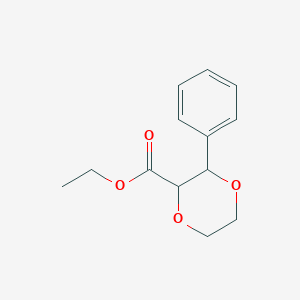
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13031609.png)
